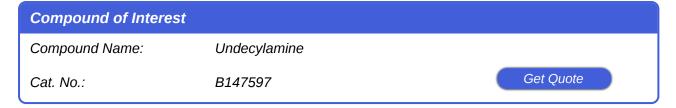


Spectroscopic Data for Undecylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **undecylamine**. The information is presented to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **undecylamine**.

Table 1: 1H NMR Spectroscopic Data for Undecylamine

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.67	Triplet	2H	-CH ₂ -NH ₂ (C1)
~1.42	Multiplet	2H	-CH2-CH2-NH2 (C2)
~1.26	Multiplet	16H	-(CH ₂) ₈ - (C3-C10)
~0.88	Triplet	3H	-CH₃ (C11)
~1.1 (variable)	Broad Singlet	2H	-NH2



Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Data is compiled from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Undecylamine

Chemical Shift (δ) ppm	Assignment
~42.2	-CH ₂ -NH ₂ (C1)
~33.9	-CH2-CH2-NH2 (C2)
~31.9	-(CH ₂)n-
~29.6	-(CH ₂)n-
~29.3	-(CH ₂)n-
~26.9	-(CH ₂)n-
~22.7	-CH ₂ -CH ₃ (C10)
~14.1	-CH₃ (C11)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data is compiled from publicly available spectral databases such as SpectraBase. The exact chemical shifts may vary slightly depending on the experimental conditions.

Table 3: IR Spectroscopic Data for Undecylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360 - 3280	Medium, Broad	N-H stretch (primary amine, two bands)
2955 - 2850	Strong	C-H stretch (alkane)
1650 - 1580	Medium	N-H bend (scissoring)
1465	Medium	C-H bend (methylene)
1080	Medium	C-N stretch
850 - 750	Broad	N-H wag
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Sample preparation: Neat (thin film). The peak positions and intensities may vary depending on the sample preparation and instrument.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **undecylamine** for structural elucidation and purity assessment.

Materials and Equipment:

- Undecylamine sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR)

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the undecylamine sample in about 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.
 - Ensure the solution is homogeneous. If necessary, gently vortex the tube.
 - The final concentration should be sufficient to obtain a good signal-to-noise ratio.
- Instrument Setup (General):



- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

¹H NMR Data Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Data Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR (e.g., 128 scans or more).
- A wider spectral width is necessary to cover the entire range of carbon chemical shifts.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.



• Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **undecylamine** to identify its functional groups.

Materials and Equipment:

- Undecylamine sample (liquid)
- Fourier-transform infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

Procedure (Neat Liquid Sample using Salt Plates):[1][2]

- Sample Preparation:
 - Ensure the salt plates are clean and dry. Handle them by the edges to avoid contamination from skin oils.
 - Place one to two drops of the liquid undecylamine sample onto the center of one salt plate.[1]
 - Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]
- Data Acquisition:
 - Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.

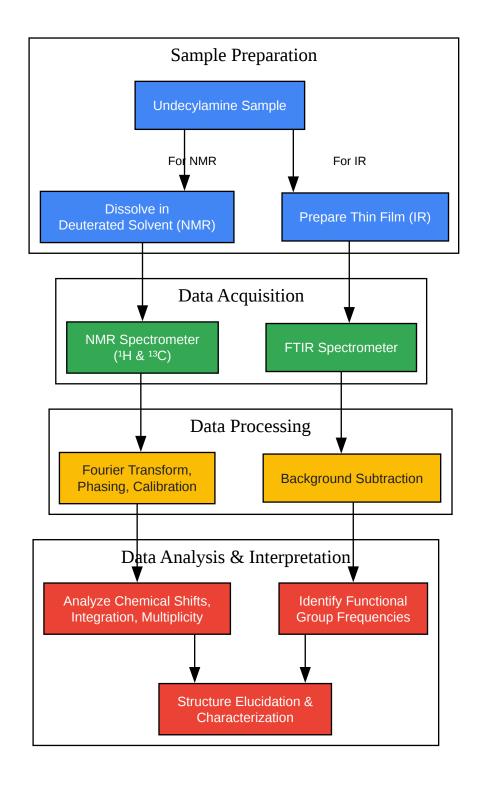


- The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- · Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **undecylamine**.





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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. webassign.net [webassign.net]
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